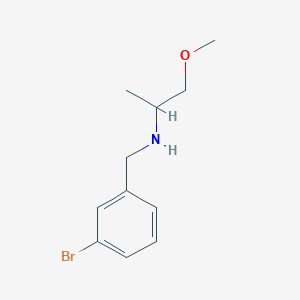(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine
CAS No.: 355815-55-3
Cat. No.: VC1999911
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 355815-55-3 |
|---|---|
| Molecular Formula | C11H16BrNO |
| Molecular Weight | 258.15 g/mol |
| IUPAC Name | N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine |
| Standard InChI | InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |
| Standard InChI Key | LOIYEWCWRYTAQB-UHFFFAOYSA-N |
| SMILES | CC(COC)NCC1=CC(=CC=C1)Br |
| Canonical SMILES | CC(COC)NCC1=CC(=CC=C1)Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine features a 3-bromobenzyl group connected to a secondary amine, which is further attached to a 2-methoxy-1-methylethyl group. The IUPAC name for this compound is N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine. The bromine substituent at the meta position of the benzyl ring introduces electronic and steric effects that influence the compound's reactivity patterns and potential applications.
The molecular structure can be represented by the following chemical identifiers:
Table 1: Structural Identifiers of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine
| Identifier | Value |
|---|---|
| IUPAC Name | N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine |
| Molecular Formula | C₁₁H₁₆BrNO |
| Standard InChI | InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |
| Standard InChIKey | LOIYEWCWRYTAQB-UHFFFAOYSA-N |
| SMILES | CC(COC)NCC1=CC(=CC=C1)Br |
| Canonical SMILES | CC(COC)NCC1=CC(=CC=C1)Br |
These structural identifiers are essential for database searches and unambiguous identification of the compound in chemical literature and repositories.
Physicochemical Properties
The physical and chemical properties of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine provide insights into its behavior in various chemical environments and its potential applications. These properties are summarized in Table 2.
Table 2: Physicochemical Properties of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine
| Property | Value |
|---|---|
| CAS Number | 355815-55-3 |
| Molecular Weight | 258.15 g/mol |
| Density | 1.268 g/cm³ |
| Boiling Point | 299.8°C at 760 mmHg |
| Flash Point | 135.1°C |
| Exact Mass | 257.04200 |
| PSA (Polar Surface Area) | 21.26000 |
| LogP | 2.96450 |
| Index of Refraction | 1.528 |
| PubChem Compound ID | 2850413 |
The relatively high boiling point (299.8°C) suggests strong intermolecular forces, likely hydrogen bonding involving the secondary amine functionality. The LogP value of approximately 2.96 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that could be advantageous for membrane permeability in biological systems .
| Application Area | Potential Use |
|---|---|
| Pharmaceutical Synthesis | Intermediate for APIs; pharmacophore building block |
| Organic Chemistry | Cross-coupling substrate; alkylation agent |
| Materials Science | Precursor for specialty materials and functional polymers |
| Catalysis | Ligand precursor for transition metal catalysts |
| Medicinal Chemistry | Scaffold for structure-activity relationship studies |
Analytical Methods and Characterization
NMR Spectroscopy
In ¹H NMR spectroscopy, key expected signals would include:
-
Aromatic protons (δ 7.0-7.5 ppm) with characteristic coupling patterns for a meta-substituted benzene ring
-
Benzylic methylene protons adjacent to the nitrogen (δ 3.6-3.8 ppm)
-
Methoxy protons as a singlet (δ 3.2-3.4 ppm)
-
Methyl group as a doublet (δ 1.0-1.2 ppm)
-
Methine proton as a multiplet (δ 2.7-3.0 ppm)
-
Methylene protons adjacent to the methoxy group (δ 3.3-3.5 ppm)
In ¹³C NMR, distinctive signals would include the carbon bearing the bromine (approximately δ 122-123 ppm) and the methoxy carbon (approximately δ 58-59 ppm).
Mass Spectrometry
In mass spectrometry, characteristic fragmentation patterns would likely include:
-
Molecular ion peak at m/z 257/259 (with characteristic bromine isotope pattern)
-
Loss of the methoxy group (M-31)
-
Fragmentation at the C-N bond of the secondary amine
-
Bromobenzyl fragment ion
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for analyzing the purity of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine. Reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water with 0.1% formic acid would likely provide good separation from potential impurities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume